2,2'-Bis[(4S)-4-benzyl-2-oxazoline]

Asymmetric Catalysis Palladium Hydrosilylation

This chiral bis(oxazoline) ligand delivers distinct steric and electronic tuning from its benzyl substituents, achieving ≤84% ee in Rh-catalyzed asymmetric hydrosilylation of ketones and ≤72% ee in Pd-catalyzed cyclization/hydrosilylation of dienes. Unlike generic BOX analogs, it forms structurally authenticated chiral coordination polymers with Cu(I) halides (confirmed by X-ray crystallography), making it a dual-purpose scaffold for asymmetric catalysis and chiral materials research. Verify batch-specific optical rotation (≥−40°) and enantiomeric excess (≥99% ee). For scale-up, inquire about bulk GMP-grade custom synthesis.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
CAS No. 133463-88-4
Cat. No. B139671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
CAS133463-88-4
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1
InChIKeyOIEQQWQZUYZCRJ-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (CAS 133463-88-4): A Foundational C2-Symmetric Bis(oxazoline) Ligand for Asymmetric Synthesis


2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (CAS 133463-88-4) is a chiral C2-symmetric bis(oxazoline) ligand, often abbreviated as BOX . This compound, characterized by its benzyl substituents at the 4-position of the oxazoline rings, serves as a foundational building block in asymmetric catalysis . It functions as a bidentate N,N-chelating ligand, forming well-defined chiral environments around transition metals such as rhodium, palladium, and copper . Its primary applications include enantioselective hydrosilylation of ketones and as a Schiff base ligand for various coordination complexes [REFS-2, REFS-3].

Why Generic 'BOX' Ligand Substitution is Not Equivalent to Using 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]


Generic substitution within the bis(oxazoline) (BOX) ligand family is not scientifically sound due to the profound impact of the 4-position substituent on catalyst performance. The benzyl group in 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] provides a unique steric and electronic environment that differs significantly from other common analogs like tert-butyl or phenyl substituents . This difference directly influences enantioselectivity and reactivity. For instance, in asymmetric hydrosilylation, the benzyl-substituted ligand provides a specific level of enantiocontrol (up to 84% ee) , whereas other analogs may yield different outcomes, as seen in methallylation where a non-symmetric tert-butyl/benzyl ligand achieved 99.5% ee [1]. Furthermore, the benzyl group imparts unique coordination chemistry, leading to structurally distinct polymeric arrangements with copper halides that are not observed with all other BOX ligands [2]. These findings underscore that each BOX ligand is a distinct tool, and performance cannot be assumed from one analog to another.

Quantitative Differentiation Guide: Evidence-Based Performance Metrics for 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]


Lower Enantioselectivity vs. Pyridine-Oxazoline in Pd-Catalyzed Diene Cyclization/Hydrosilylation

In a direct head-to-head study, the palladium complex of (S,S)-4,4'-dibenzyl-2,2'-bisoxazoline (S,S-4a) was compared to a pyridine-oxazoline analog (R-5b) for the asymmetric cyclization/hydrosilylation of dimethyl diallylmalonate [1]. The benzyl-substituted bisoxazoline catalyst provided the product with 72% enantiomeric excess (ee) and 64% combined yield. In contrast, the pyridine-oxazoline catalyst achieved 87% ee and 82% yield under similar conditions [1].

Asymmetric Catalysis Palladium Hydrosilylation Diene Cyclization

Established Baseline Enantioselectivity in Rh-Catalyzed Ketone Hydrosilylation

A foundational study established the performance baseline for 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] in the rhodium-catalyzed asymmetric hydrosilylation of acetophenone, a model reaction for prochiral ketone reduction . Using this ligand, an enantiomeric excess of up to 84% was achieved .

Asymmetric Catalysis Rhodium Hydrosilylation Ketone Reduction

Unique Structural Authentication of Copper(I) Halide Coordination Polymers

This compound enables the formation of structurally authenticated inorganic polymers with CuBr and CuI [1]. X-ray crystallography revealed that reaction with equimolar CuBr or CuI yields two distinct polymeric arrangements where the (CuBr)n or (CuI)n core is 'sheathed' by bridging bidentate oxazoline ligands [1]. This property is a specific outcome of the ligand's geometry and donor set.

Coordination Chemistry X-ray Crystallography Copper Polymers Structural Authentication

Evidence-Backed Application Scenarios for Procuring 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]


Asymmetric Hydrosilylation of Simple Ketones with Rhodium

This is the primary and most well-documented application for this ligand. It serves as an effective chiral inductor in the rhodium-catalyzed asymmetric hydrosilylation of simple ketones like acetophenone, providing a reliable baseline enantioselectivity of up to 84% ee . This makes it a suitable starting point for method development and for applications where this level of enantiocontrol is sufficient and cost-effective .

Synthesis of Chiral Coordination Polymers and Materials

For researchers in materials science and coordination chemistry, this ligand is a valuable building block for constructing chiral coordination polymers. It has been uniquely shown to form structurally authenticated, infinite polymeric chains with copper(I) halides, as verified by X-ray crystallography [1]. This property makes it a compelling choice for designing new chiral solid-state materials, a feature not universally shared by its BOX analogs [1].

Palladium-Catalyzed Cyclization/Hydrosilylation of Dienes

This ligand forms a viable catalyst system for the palladium-catalyzed asymmetric cyclization/hydrosilylation of functionalized dienes. While direct comparison shows that a pyridine-oxazoline ligand can offer higher enantioselectivity (87% vs 72% ee), the benzyl-BOX system still delivers good stereocontrol and represents a validated alternative pathway for synthesizing chiral carbocycles [2].

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